1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
CAS No.:
Cat. No.: VC13343901
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O6 |
|---|---|
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | 1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone |
| Standard InChI | InChI=1S/C12H12O6/c1-9-5(13)17-6(14)10(9,2)12(4)8(16)18-7(15)11(9,12)3/h1-4H3 |
| Standard InChI Key | GTDPSWPPOUPBNX-UHFFFAOYSA-N |
| SMILES | CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
| Canonical SMILES | CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
Introduction
1,2,6,7-Tetramethyl-4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone is a complex organic compound with a unique tricyclic structure. It belongs to the class of compounds known as dioxatricycloalkanes, which are characterized by their tricyclic ring system containing two oxygen atoms. This compound is of interest in organic chemistry due to its potential applications in synthesis and its structural complexity.
Synthesis and Applications
The synthesis of 1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone typically involves complex organic reactions that require precise conditions and reagents. This compound can serve as a building block for further chemical transformations due to its multiple functional groups.
While specific applications of this compound are not widely documented, its structural features suggest potential use in the synthesis of pharmaceuticals or materials science due to its unique ring system and functional groups.
Research Findings and Future Directions
Research on this compound is limited, but its structural complexity makes it an interesting subject for further study. Future research could focus on exploring its reactivity, potential biological activity, or its use as a scaffold for designing new molecules with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume